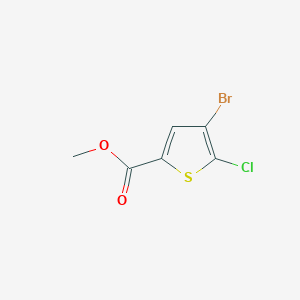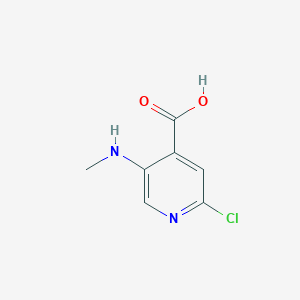![molecular formula C10H11Cl3N2S B1426782 ([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride CAS No. 1332530-46-7](/img/structure/B1426782.png)
([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride
Übersicht
Beschreibung
The compound ([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The compound is related to the 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The molecular structure of([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride can be inferred from its name and the general structure of thiazoles . Thiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound also contains a chlorophenyl group and a methylamine group attached to the thiazole ring .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, including “[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride”, have been found to exhibit potent antioxidant activity . These compounds can neutralize harmful free radicals in the body, potentially preventing or slowing down the damage to cells .
Analgesic and Anti-inflammatory Properties
Thiazole compounds have been reported to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new drugs to treat conditions like arthritis and other inflammatory diseases .
Antimicrobial and Antifungal Effects
Thiazoles have been found to have antimicrobial and antifungal effects . This suggests that they could be used in the development of new antibiotics and antifungal medications .
Antiviral Properties
Some thiazole derivatives have shown antiviral properties . They could potentially be used in the development of new antiviral drugs .
Diuretic Effects
Thiazole compounds have been reported to have diuretic effects . This means they could potentially be used to increase urine production in the body, helping to remove excess fluid and salt .
Neuroprotective Properties
Thiazole derivatives have been found to have neuroprotective properties . This suggests that they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antitumor or Cytotoxic Properties
Thiazole compounds have been found to have antitumor or cytotoxic properties . This suggests that they could potentially be used in the development of new cancer treatments .
Anticonvulsant Properties
Thiazole derivatives have been reported to have anticonvulsant properties . This means they could potentially be used in the treatment of conditions like epilepsy .
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)-1,3-thiazol-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S.2ClH/c11-8-3-1-2-7(4-8)9-6-14-10(5-12)13-9;;/h1-4,6H,5,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUINFGSHYHFVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate](/img/structure/B1426704.png)
![6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1426705.png)



![3-Nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1426713.png)





